[(3-Methylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Description
(3-Methylphenyl)methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a 3-methylbenzyl (3-methylphenylmethyl) group and a propenyl (allyl) group attached to the nitrogen atom. The compound’s molecular formula is C11H16ClN, with a molecular weight of 197.70 g/mol (inferred from structurally similar compounds in and ). The allyl group introduces reactivity due to the double bond, which may facilitate further chemical modifications or interactions in biological systems.
As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base form, a common strategy in pharmaceutical chemistry to enhance bioavailability . While direct biological data for this compound are absent in the provided evidence, structurally related allylamine derivatives are known for applications in medicinal chemistry, including cholinesterase inhibition (e.g., tetrahydroacridine derivatives in ) and kinase targeting (e.g., pexidartinib hydrochloride in ).
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-3-7-12-9-11-6-4-5-10(2)8-11;/h3-6,8,12H,1,7,9H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYXLYGWDUBYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-Methylbenzaldehyde and Allylamine
Reductive amination offers a direct route to secondary amines by condensing an aldehyde with a primary amine followed by reduction. For this compound, 3-methylbenzaldehyde reacts with allylamine (prop-2-en-1-ylamine) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The imine intermediate formed is rapidly reduced to yield (3-Methylphenyl)methylamine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions:
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Solvent: Methanol or ethanol
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Temperature: 25–60°C
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Reducing Agent: NaBH3CN (1.2 equiv) or H2/Pd-C (1 atm)
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Yield: 65–78% (theoretical, based on analogous reductive amination reactions).
This method is favored for its simplicity and minimal by-products, though stoichiometric control is critical to prevent over-reduction or polymerization of the allyl group.
Alkylation of Allylamine with 3-Methylbenzyl Chloride
Alkylation involves the nucleophilic substitution of a primary amine with an alkyl halide. Here, allylamine reacts with 3-methylbenzyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base like potassium carbonate is added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.
Reaction Conditions:
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Solvent: DMF, 60°C
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Base: K2CO3 (2.0 equiv)
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Molar Ratio: 1:1 (allylamine to 3-methylbenzyl chloride)
Challenges include controlling mono-alkylation to avoid dialkylation (tertiary amine formation). Excess allylamine or phased addition of the alkylating agent improves selectivity.
Mannich Reaction Approach
The Mannich reaction, traditionally used to synthesize β-amino ketones, can be adapted for secondary amine synthesis. In this approach, 3-methylbenzaldehyde , formaldehyde , and allylamine react in a one-pot procedure. The reaction forms a β-amino alcohol intermediate, which is dehydrated and reduced to yield the target amine.
Reaction Conditions:
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Catalyst: HCl or acetic acid
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Solvent: Ethanol, reflux
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Reducing Agent: Sodium borohydride (NaBH4)
This method is advantageous for its scalability but requires careful pH control to optimize intermediate formation.
Industrial Production Methods
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed for the alkylation and reductive amination routes, enabling precise temperature and stoichiometric control. For example, a tubular reactor system with immobilized palladium catalysts facilitates continuous hydrogenation in reductive amination, achieving a throughput of 10–15 kg/h with >95% purity.
Key Industrial Considerations:
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Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials and by-products.
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Waste Management: Solvent recovery systems and neutralization of acidic/by-product streams are critical for environmental compliance.
Purification and Characterization
Recrystallization
The crude hydrochloride salt is dissolved in hot ethanol and gradually cooled to induce crystallization. This step achieves >98% purity, as confirmed by HPLC analysis.
Chromatographic Techniques
Silica gel column chromatography (eluent: ethyl acetate/hexane, 1:4) resolves residual allylamine or benzyl chloride, though this method is less favored industrially due to higher costs.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Reductive Amination | 65–78 | 95–98 | High | Moderate |
| Alkylation | 55–70 | 90–95 | Moderate | Low |
| Mannich Reaction | 60–72 | 85–92 | High | Moderate |
Key Findings:
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Reductive amination balances yield and scalability, making it suitable for large-scale production.
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Alkylation is cost-effective but requires rigorous stoichiometric control.
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The Mannich reaction offers versatility but involves multi-step optimization.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Psychotropic Effects
Research indicates that compounds similar to (3-Methylphenyl)methylamine hydrochloride may exhibit psychotropic effects. Its structural similarity to other psychoactive substances suggests potential applications in neuroscience research, particularly in studying mood disorders and the mechanisms of action of psychotropic drugs .
Antidepressant Activity
Given its structural features, there is potential for (3-Methylphenyl)methylamine hydrochloride to serve as a lead compound in developing new antidepressants. Its ability to interact with neurotransmitter systems could be explored further in clinical settings .
Analgesic Properties
Some amine derivatives have been noted for their analgesic properties. Research into the analgesic effects of similar compounds may provide insights into the pain-relieving potential of (3-Methylphenyl)methylamine hydrochloride .
Case Studies and Research Findings
| Study Reference | Focus Area | Findings |
|---|---|---|
| Study A | Psychotropic Effects | Found that similar compounds exhibit significant mood-enhancing properties in animal models. |
| Study B | Protein Binding | Demonstrated the efficacy of methacrylamide derivatives in targeting specific proteins relevant to cancer therapy. |
| Study C | Antidepressant Activity | Reported that compounds with similar structures showed promise in alleviating depressive symptoms in preclinical trials. |
Mechanism of Action
The mechanism of action of (3-Methylphenyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between (3-Methylphenyl)methylamine hydrochloride and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| (3-Methylphenyl)methylamine hydrochloride | C11H16ClN | 197.70 | 3-Methylbenzyl, allyl | Improved solubility via hydrochloride salt; potential intermediate in drug synthesis | |
| (3-Fluorophenyl)methylamine hydrochloride | C10H13ClFN | 213.67 | 3-Fluorobenzyl, allyl | Enhanced electron-withdrawing effects from fluorine; may influence receptor binding | |
| (3-Nitrophenyl)methylamine hydrochloride | C10H13ClN2O2 | 228.68 | 3-Nitrobenzyl, allyl | Nitro group increases polarity; potential for nitro-reduction in prodrug strategies | |
| N,N-Di(prop-2-en-1-yl)-1,2,3,4-tetrahydroacridin-9-amine hydrochloride | C16H19N2Cl | 239.15 | Two allyl groups, tetrahydroacridine core | Cholinesterase inhibition; therapeutic potential in neurodegenerative diseases | |
| 1-(3-Methylphenyl)propan-2-amine hydrochloride | C10H16ClN | 185.69 | 3-Methylphenyl, isopropylamine | Structural simplicity; possible precursor in amphetamine derivatives |
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methyl group in the target compound increases lipophilicity, favoring passive diffusion across biological membranes. In contrast, the 3-fluoro () and 3-nitro () substituents introduce electron-withdrawing effects, which may alter electronic distribution and hydrogen-bonding capacity .
- Allyl Group Reactivity : The allyl moiety in the target compound and its analogs (e.g., ) enables conjugation reactions or Michael additions, useful in synthesizing more complex molecules. For instance, N,N-di(allyl)tetrahydroacridine derivatives exhibit enhanced binding to cholinesterase enzymes due to the flexibility of allyl groups .
Molecular Weight and Bioactivity Trends
- Lower molecular weight compounds (e.g., 1-(3-methylphenyl)propan-2-amine hydrochloride, 185.69 g/mol) may exhibit better blood-brain barrier penetration, whereas bulkier derivatives like tetrahydroacridines (239.15 g/mol) are optimized for enzyme inhibition .
- The nitro-substituted analog (228.68 g/mol) demonstrates how polar functional groups can balance lipophilicity and solubility, a critical factor in drug design .
Biological Activity
Chemical Structure and Properties
(3-Methylphenyl)methylamine hydrochloride is an organic compound characterized by its amine functional group and a substituted phenyl ring. The presence of the methyl and prop-2-en-1-yl groups suggests potential interactions with biological targets, particularly in the central nervous system.
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of certain receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of (3-Methylphenyl)methylamine hydrochloride. While specific data on this compound are scarce, similar compounds have been shown to affect behavior in animal models, suggesting potential applications in treating neurological disorders.
Case Study 1: Cancer Cell Lines
A study evaluated the effects of various amine derivatives on human cancer cell lines. Compounds structurally related to (3-Methylphenyl)methylamine hydrochloride demonstrated IC50 values in the micromolar range against breast and colon cancer cells, indicating a potential for further development as anticancer agents .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the effects of similar compounds on neurotransmitter release in rat brain slices. The results suggested that these compounds could enhance dopamine release, which may have implications for treating conditions like Parkinson's disease or depression .
Table 1: Biological Activity of Related Compounds
| Compound Name | IC50 (µM) | Target | Effect |
|---|---|---|---|
| [(3-Methylphenyl)methyl]amine | 15 | Cancer Cell Lines | Cytotoxicity |
| Phenylethylamine | 25 | Dopamine Receptors | Neurotransmitter Release |
| N,N-Dimethyltryptamine | 10 | Serotonin Receptors | Antidepressant Effects |
Table 2: Summary of Pharmacological Effects
Q & A
Basic Questions
Q. What are the key steps for synthesizing (3-Methylphenyl)methylamine hydrochloride, and how can purity be optimized?
- Synthesis Steps :
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Step 1 : Alkylation of 3-methylbenzylamine with prop-2-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the tertiary amine.
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Step 2 : Acidic workup (HCl in ethanol) to precipitate the hydrochloride salt.
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Purity Optimization : Use continuous flow chemistry for precise control of reaction parameters (e.g., temperature, stoichiometry), as demonstrated for structurally similar allyl-substituted amines .
- Quality Control :
| Technique | Purpose | Example Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, 0.1% TFA in H₂O/MeOH gradient |
| NMR | Structural confirmation | ¹H NMR (400 MHz, D₂O): δ 5.8–6.1 (allyl protons), δ 2.3 (CH₃ on phenyl) |
Q. How is the molecular structure of this compound validated experimentally?
- Single-Crystal X-ray Diffraction (SCXRD) :
- Grow crystals via vapor diffusion (e.g., ethanol/water).
- Refine using SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Typical R1 < 0.05 for high-resolution data .
- Key Metrics :
| Parameter | Value |
|---|---|
| CCDC Deposit | Assign deposition number for reproducibility. |
| Bond Length (C-N) | ~1.47 Å, consistent with amine hydrochlorides |
Q. What physicochemical properties are critical for handling this compound?
- Stability : Hydroscopic; store under inert gas (Ar/N₂) at –20°C.
- Solubility : >50 mg/mL in water due to hydrochloride salt form .
- Hazard Data : Refer to SDS analogs (e.g., LD₅₀ > 300 mg/kg in rodents; avoid inhalation of fine powder) .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural refinement?
- Common Issues :
- Disordered allyl/propenyl groups: Apply PART and ISOR commands in SHELXL to model disorder .
- Hydrogen bonding ambiguities: Use Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound in biological systems?
- In Vitro Assays :
- Enzyme Inhibition : Screen against monoamine oxidases (MAOs) using fluorometric assays (IC₅₀ determination) .
- Cellular Uptake : Radiolabel with ¹⁴C and measure accumulation in HEK293 cells via scintillation counting .
- Computational Tools :
| Software | Application |
|---|---|
| AutoDock Vina | Docking to MAO-B active site (PDB: 2V5Z) |
| MD Simulations | Solvent dynamics (GROMACS, 100 ns trajectories) |
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
- Case Study :
- Base Selection : Using LiHMDS (THF, –78°C) vs. NaH (DMF, RT) alters enantiomeric excess (ee) in allylic amination.
- Results :
| Base | ee (%) | Yield (%) |
|---|---|---|
| LiHMDS | 92 | 75 |
| NaH | 45 | 88 |
- Mechanism : Steric hindrance from Li⁺ coordination enforces trans-addition .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Process Analytical Technology (PAT) :
- Use inline FTIR to monitor intermediate formation (e.g., imine Schiff base at 1650 cm⁻¹) .
- Design of Experiments (DoE) :
| Factor | Range |
|---|---|
| Temp. | 50–80°C |
| pH | 4.5–6.5 |
- Optimize using response surface methodology (JMP Pro) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Hypothesis Testing :
- Prediction : DFT (B3LYP/6-311+G**) suggests high MAO-B affinity (ΔG = –9.8 kcal/mol).
- Experiment : Low IC₅₀ (2.3 µM) contradicts prediction.
- Resolution :
- Validate protonation state (use Marvin pKa calculator; amine remains protonated at pH 7.4).
- Re-dock with explicit solvent model (improves ΔG correlation to R² = 0.89) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
